molecular formula C12H9BrFN3OS B11486173 2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11486173
M. Wt: 342.19 g/mol
InChI Key: GBLLHCNWAPOUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-(3-bromo-4-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-(3-bromo-4-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate brominated and fluorinated aromatic compounds under controlled conditions.

    Cyclization: The intermediate product undergoes cyclization to form the fused thiazole-pyridine ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified amino groups.

    Reduction: Dehalogenated products with hydrogen replacing bromine or fluorine.

    Substitution: Various substituted derivatives with different functional groups on the aromatic ring.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
  • It serves as a precursor for the development of novel materials with unique properties.

Biology:

  • The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
  • It is used in the study of enzyme inhibition and receptor binding.

Medicine:

  • The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
  • It is used in drug discovery and development programs to identify new lead compounds.

Industry:

  • The compound is used in the development of agrochemicals and pesticides.
  • It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-7-(3-bromo-4-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

    2-Amino-4-(4-fluorophenyl)thiazole: Shares the thiazole ring and fluorine substituent but lacks the pyridine ring and bromine atom.

    2-Amino-5-bromothiazole: Contains the thiazole ring and bromine atom but lacks the pyridine ring and fluorine substituent.

    7-(3-Bromo-4-fluorophenyl)-4H,5H,6H,7H-thiazolo[4,5-b]pyridine: Similar structure but lacks the amino group.

Uniqueness:

  • The combination of the thiazole and pyridine rings, along with the presence of both bromine and fluorine atoms, makes 2-amino-7-(3-bromo-4-fluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one unique.
  • Its unique structure contributes to its distinct biological activities and potential applications in various fields.

Properties

Molecular Formula

C12H9BrFN3OS

Molecular Weight

342.19 g/mol

IUPAC Name

2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H9BrFN3OS/c13-7-3-5(1-2-8(7)14)6-4-9(18)16-11-10(6)19-12(15)17-11/h1-3,6H,4H2,(H2,15,17)(H,16,18)

InChI Key

GBLLHCNWAPOUMP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=C(C=C3)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.